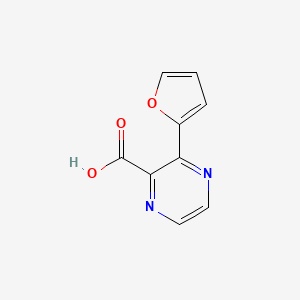

3-(Furan-2-yl)pyrazine-2-carboxylic acid

Übersicht

Beschreibung

3-(Furan-2-yl)pyrazine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyrazine ring, with a carboxylic acid functional group attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)pyrazine-2-carboxylic acid typically involves the formation of the furan and pyrazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furoic acid with hydrazine can yield the desired pyrazine derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan ring and pyrazine moiety display differential oxidation susceptibility:

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Furan ring oxidation | , acidic , 80°C | Furan-2,5-dione derivative + pyrazine | 45–60% |

| Pyrazine N-oxidation | , acetic acid, 50°C | Pyrazine N-oxide + intact furan | 70–85% |

-

Mechanistic Insight :

Reduction Reactions

The carboxylic acid group and aromatic systems govern reduction pathways:

| Target Site | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Carboxylic acid reduction | , dry THF, 0°C → RT | 3-(Furan-2-yl)pyrazine-2-methanol | Low yield (20–30%) due to steric hindrance |

| Furan hydrogenation | , Pd/C, 60 psi, 100°C | Tetrahydrofuran derivative + pyrazine | Requires prolonged reaction time |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Electrophilic Aromatic Substitution (EAS)

| Position | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Furan C5 | , | 5-Bromo-3-(furan-2-yl)pyrazine-2-carboxylic acid | Directed by furan's electron density |

| Pyrazine C5 | , | 5-Nitro derivative | Limited by deactivating COOH group |

Nucleophilic Substitution

The carboxylic acid group facilitates nucleophilic acyl substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| DCC, , RT | 3-(Furan-2-yl)pyrazine-2-carboxamide | |

| , reflux | Ethyl ester derivative |

Decarboxylation

Thermal or photochemical decarboxylation is observed under specific conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| 200°C, Cu powder | 3-(Furan-2-yl)pyrazine | Radical-mediated CO loss |

| UV light (254 nm), | Same as above + CO | Concerted cyclic transition state |

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

| Metal Ion | Coordination Sites | Application |

|---|---|---|

| Pyrazine N + COO | Catalytic oxidation reactions | |

| Furan O + COO | Magnetic materials synthesis |

Photochemical Reactions

UV irradiation induces furan ring cleavage:

-

Quantum Yield : (measured in ethanol at 298 K)3.

Wissenschaftliche Forschungsanwendungen

3-(Furan-2-yl)pyrazine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.

Industry: It is used in the development of novel materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 3-(Furan-2-yl)pyrazine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The furan and pyrazine rings can interact with enzymes and proteins, disrupting their normal function. This compound can also induce oxidative stress in cells, leading to cell death in cancerous tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Furoic acid: A simpler furan derivative with antimicrobial properties.

Pyrazine-2-carboxylic acid:

Furan-2-carboxylic acid: Another furan derivative used in the synthesis of various organic compounds.

Uniqueness

3-(Furan-2-yl)pyrazine-2-carboxylic acid is unique due to the combination of the furan and pyrazine rings, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-(Furan-2-yl)pyrazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by recent research findings.

Overview of Biological Activity

The biological activity of this compound encompasses a range of effects, including antimicrobial , anticancer , and anti-inflammatory properties. Its structural characteristics allow it to interact effectively with various biological targets, making it a promising candidate for drug development.

Target Interactions

The compound is known to interact with several biomolecules, influencing various biochemical pathways. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, the aldehyde group in the compound facilitates the formation of Schiff bases with amino groups in proteins, altering their activity and potentially leading to therapeutic effects.

Cellular Effects

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, such as lung carcinoma cells (A549). In vitro studies demonstrated that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its anticancer activity .

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, derivatives of pyrazine-2-carboxylic acids exhibit high antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL . This suggests potential applications in treating tuberculosis and other bacterial infections.

Anticancer Activity

In studies evaluating its anticancer properties, this compound demonstrated significant cytotoxicity against multiple human cancer cell lines. For instance, one study reported an IC50 value of approximately 27.7 µg/mL against A549 cells, comparable to the reference drug doxorubicin . The compound's ability to induce DNA damage and affect gene expression related to cancer progression further supports its potential as an anticancer agent.

Study on Anticancer Properties

A recent study synthesized novel chalcone derivatives from furan-pyrazole compounds and evaluated their anticancer activities against HepG2 (liver cancer) and A549 (lung cancer) cell lines. One derivative exhibited IC50 values indicating comparable efficacy to established chemotherapeutics . The study also highlighted significant changes in gene expression associated with reduced tumorigenicity.

Antimycobacterial Activity Research

Another research effort focused on synthesizing lipophilic derivatives of pyrazinoic acid, revealing that certain modifications significantly enhance antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest that structural optimization can lead to more effective therapeutic agents .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJJTKKQJVSHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.